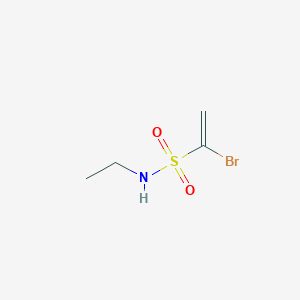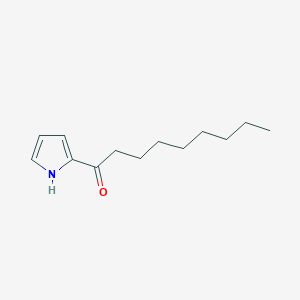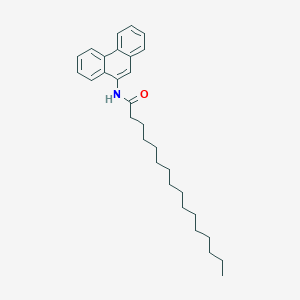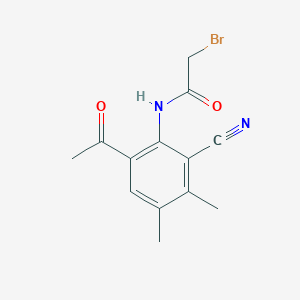
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is a highly chlorinated organic compound It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its complex structure, which includes multiple chlorine atoms and a fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one typically involves the chlorination of fluorenone derivatives. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The production process must ensure the safety and containment of chlorine gas to prevent environmental contamination and ensure worker safety. The final product is purified through various techniques, such as recrystallization or chromatography, to obtain a high-purity compound suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the fluorenone core.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may result in partially or fully dechlorinated products.
Applications De Recherche Scientifique
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one has several scientific research applications, including:
Environmental Science: Studying the environmental fate and behavior of highly chlorinated compounds, including their persistence and degradation in the environment.
Chemistry: Investigating the reactivity and properties of polycyclic aromatic hydrocarbons and their derivatives.
Materials Science: Exploring the potential use of chlorinated fluorenone derivatives in the development of advanced materials, such as organic semiconductors or photoconductors.
Mécanisme D'action
The mechanism of action of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one involves its interaction with molecular targets and pathways in various applications. For example, in environmental science, the compound’s persistence and degradation pathways are studied to understand its impact on ecosystems. In materials science, the compound’s electronic properties and interactions with other materials are investigated to develop new technologies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6,7-Heptachloro-8-(pentachlorophenyl)-3H-fluoren-3-one: Similar structure with slight variations in chlorine atom positions.
1,2,4,5,6,7,8-Heptachloro-9-(trichlorophenyl)-3H-fluoren-3-one: Similar structure with different substituents on the phenyl ring.
Uniqueness
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is unique due to its specific arrangement of chlorine atoms and the presence of a pentachlorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
88180-07-8 |
|---|---|
Formule moléculaire |
C19Cl12O |
Poids moléculaire |
669.6 g/mol |
Nom IUPAC |
1,2,4,5,6,7,8-heptachloro-9-(2,3,4,5,6-pentachlorophenyl)fluoren-3-one |
InChI |
InChI=1S/C19Cl12O/c20-7-2-1(6-10(23)15(28)17(30)16(29)11(6)24)3-5(4(2)8(21)14(27)13(7)26)12(25)19(32)18(31)9(3)22 |
Clé InChI |
SFRHHSXLPSGAKO-UHFFFAOYSA-N |
SMILES canonique |
C1(=C2C(=C(C(=O)C(=C2Cl)Cl)Cl)C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)




![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)


![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)

![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
